2-(Pyrazolo[1,5-a]pyrazin-3-yl)pyrimidin-4-ol
Overview
Description
2-(Pyrazolo[1,5-a]pyrazin-3-yl)pyrimidin-4-ol is a heterocyclic compound that features a fused ring system combining pyrazolo and pyrimidine moieties
Mechanism of Action
Target of Action
The primary target of 2-(Pyrazolo[1,5-a]pyrazin-3-yl)pyrimidin-4-ol is the Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation and its inhibition is a promising strategy for cancer treatment .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This interaction results in significant alterations in cell cycle progression, leading to the inhibition of cell growth
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase . This results in the arrest of cell cycle progression, thereby inhibiting the proliferation of cancer cells .
Result of Action
The compound’s action results in significant cytotoxic activities against various cell lines . For instance, it has shown superior cytotoxic activities against MCF-7 and HCT-116 with IC50 values ranging from 45–97 nM and 6–99 nM, respectively . It also exhibits moderate activity against HepG-2 with an IC50 range of 48–90 nM .
Biochemical Analysis
Biochemical Properties
2-(Pyrazolo[1,5-a]pyrazin-3-yl)pyrimidin-4-ol plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. It has been shown to interact with cyclin-dependent kinase 2 (CDK2), a crucial enzyme involved in cell cycle regulation . The compound binds to the active site of CDK2, inhibiting its activity and thereby affecting cell cycle progression. Additionally, this compound interacts with other proteins and biomolecules, such as DNA and RNA, influencing their stability and function.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In cancer cells, this compound has demonstrated cytotoxic effects by inducing apoptosis and inhibiting cell proliferation . It affects cell signaling pathways, particularly those involved in cell cycle regulation and apoptosis, such as the p53 and Bcl-2 pathways. Furthermore, this compound influences gene expression by modulating the activity of transcription factors and altering the expression levels of key regulatory genes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of target enzymes, such as CDK2, through hydrogen bonding and hydrophobic interactions . This binding inhibits the enzymatic activity, leading to downstream effects on cellular processes. Additionally, the compound can intercalate into DNA, disrupting the normal function of nucleic acids and affecting gene expression. These interactions result in the inhibition of cell proliferation and induction of apoptosis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, maintaining its activity over extended periods . It can undergo degradation when exposed to extreme pH or temperature conditions. Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cell lines.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively inhibits tumor growth in cancer models . At higher doses, it can cause adverse effects, such as hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a certain dosage is required to achieve significant therapeutic effects without causing toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and altering metabolite levels. The compound’s metabolism can influence its pharmacokinetics and overall efficacy in therapeutic applications.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . It can interact with transporters and binding proteins, influencing its localization and accumulation in specific cellular compartments. The compound’s distribution is crucial for its therapeutic effects, as it needs to reach target sites within cells to exert its biochemical actions.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound can localize to the nucleus, where it interacts with DNA and transcription factors . Additionally, it can be found in the cytoplasm, where it interacts with various enzymes and signaling molecules. Post-translational modifications and targeting signals play a role in directing the compound to specific subcellular compartments, influencing its overall efficacy.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyrazolo[1,5-a]pyrazin-3-yl)pyrimidin-4-ol typically involves the formation of the pyrazolo[1,5-a]pyrazine core followed by the introduction of the pyrimidin-4-ol moiety. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a pyrazole derivative with a suitable pyrimidine precursor in the presence of a catalyst can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as microwave-assisted synthesis and continuous flow chemistry can be employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(Pyrazolo[1,5-a]pyrazin-3-yl)pyrimidin-4-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, or halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce reduced derivatives with altered functional groups .
Scientific Research Applications
2-(Pyrazolo[1,5-a]pyrazin-3-yl)pyrimidin-4-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its anticancer properties, particularly as a cyclin-dependent kinase inhibitor.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with a similar fused ring system, known for its anticancer properties.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: A compound with additional triazole ring, also investigated for its biological activities.
Uniqueness
2-(Pyrazolo[1,5-a]pyrazin-3-yl)pyrimidin-4-ol is unique due to its specific ring fusion and functional groups, which confer distinct chemical and biological properties. Its ability to act as a cyclin-dependent kinase inhibitor sets it apart from other similar compounds .
Properties
IUPAC Name |
2-pyrazolo[1,5-a]pyrazin-3-yl-1H-pyrimidin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N5O/c16-9-1-2-12-10(14-9)7-5-13-15-4-3-11-6-8(7)15/h1-6H,(H,12,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STXDNNUBFOGQHA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(NC1=O)C2=C3C=NC=CN3N=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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